Onametostat
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Overview
Description
Onametostat, also known as JNJ-64619178, is an orally available small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) with potential antiproliferative and antineoplastic activities . It selectively targets and irreversibly binds to the S-adenosylmethionine (SAM)- and substrate-binding pockets of the PRMT5/methylosome protein 50 (MEP50) complex, inhibiting its function . This may lead to decreased growth of rapidly proliferating cells, including cancer cells .
Molecular Structure Analysis
The molecular formula of Onametostat is C22H23BrN6O2 . The exact mass is 482.11 and the molecular weight is 483.370 .
Physical And Chemical Properties Analysis
Onametostat has a molecular weight of 483.37 and a chemical formula of C22H23BrN6O2 . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 rotatable bonds . The topological polar surface area is 136.1 .
Scientific Research Applications
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Specific Scientific Field : Oncology, specifically the treatment of glioblastoma, a highly aggressive and lethal form of brain cancer .
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Methods of Application or Experimental Procedures : The researchers conducted a screening of 5 compounds targeting epigenetic writers or erasers and 6 compounds targeting cell cycle-regulating protein kinases against 3 glioblastoma cell lines following incubation under normoxic or hypoxic conditions . Onametostat was found to have high potency under both conditions in cell lines that are strongly MGMT-positive (T98-G), weakly MGMT-positive (U-251 MG), or MGMT-negative (U-87 MG) .
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Results or Outcomes : Treatment with Onametostat led to dramatic changes in the transcriptome profile of the T98-G cell line, inducing cell cycle arrest, suppressing RNA splicing, and down-regulating several major glioblastoma cell survival pathways . It also affected the spheroid formation at concentrations lower than the currently used chemotherapeutic drug lomustine in U-251 MG and U-87 MG cells . Further validation by immunostaining in three cell lines confirmed that Onametostat affects cell cycle and causes reduction in nucleolar protein levels .
Safety And Hazards
properties
IUPAC Name |
(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSMLQTUDJVICQ-CJODITQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Onametostat | |
CAS RN |
2086772-26-9 |
Source
|
Record name | Onametostat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONAMETOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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